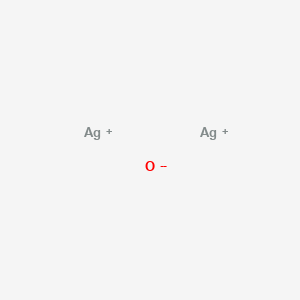

Disilver;oxygen(2-)

Overview

Description

Silver Oxide, also known as Disilver Oxide, is a compound with the formula Ag2O . It is a photosensitive fine black powder that decomposes above 280°C . It is a highly insoluble thermally stable Silver source suitable for glass, optic, and ceramic applications .

Synthesis Analysis

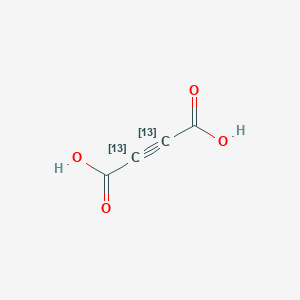

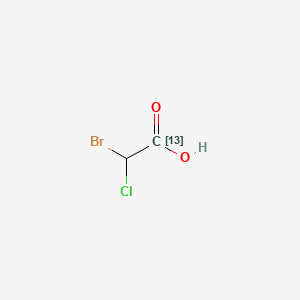

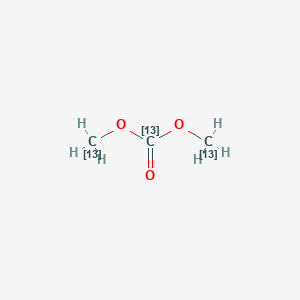

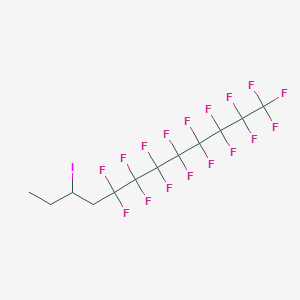

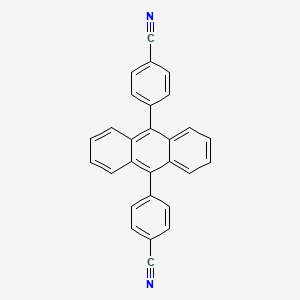

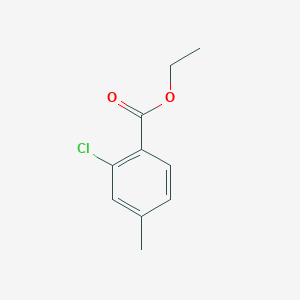

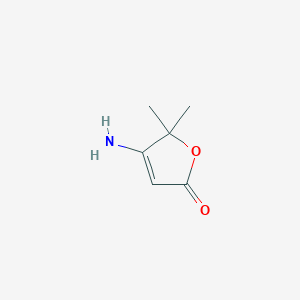

The synthesis of silver compounds like Disilver Oxide has been studied extensively. One method involves the direct reaction of AgF with carboxylic acid in a non-aqueous solvent . Another method involves the formation of copper and silver salts from polyynes or oligoynes .

Molecular Structure Analysis

The molecular structure of Disilver Oxide is represented by the formula Ag2O . The oxidation number of silver in Disilver Oxide is 1 .

Chemical Reactions Analysis

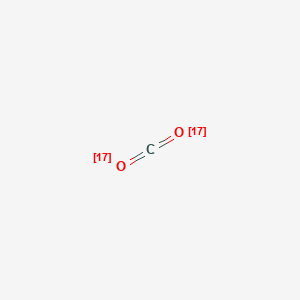

The dissociation mechanism of oxygen molecules on a silver surface has been studied . The reaction involves the separation of an oxygen molecule into two oxygen atoms on a silver surface . Another study discusses the use of electroanalytical tools in studying redox-active intermediates formed chemically in solution .

Physical And Chemical Properties Analysis

Silver Oxide is a brown powder with a melting point of 280°C (536°F) . It has a molecular weight of 231.736 Da . It is highly insoluble and thermally stable .

Scientific Research Applications

Photocatalytic Environmental Remediation

Silver Oxide nanoparticles (Ag2O-NPs) have been used in photocatalytic environmental remediation . The green chemistry approach for the preparation of nanoparticles is becoming more attractive as it uses non-toxic chemicals and reagents . The performances of the biosynthesized Ag2O-NPs are also reviewed, highlighting their potential use in photocatalysis .

Biomedical Applications

Ag2O-NPs have desirable properties for applications in biomedical fields . The green synthesis of Ag2O-NPs employs extracts of different plants and microbial sources, which serve as redox mediators and capping agents that stabilize the biosynthesized nanoparticles . These nanoparticles have potential use in biomedical applications .

Photovoltaic Cells

Silver Oxide nanoparticles have been found to have desirable properties for applications in photovoltaic cells . These nanoparticles can be used to enhance the efficiency of solar cells .

Sensors

Ag2O-NPs have been used in the development of various types of sensors . Their unique properties make them suitable for use in sensitive and accurate detection systems .

Data Storage Devices

Silver Oxide nanoparticles have been used in data storage devices . Their unique properties allow for high-density data storage .

Glass, Optic and Ceramic Applications

Disilver Oxide is a highly insoluble thermally stable Silver source suitable for glass, optic and ceramic applications . It is a photosensitive fine black powder that decomposes above 280 ° .

Fuel Cells

Certain perovskite structured oxides are electronically conductive finding application in the cathode of solid oxide fuel cells and oxygen generation systems . They exhibit ionic conductivity .

Antimicrobial Properties

Silver compounds, including silver oxide, have been studied for their antimicrobial properties . They can be used in various applications where preventing microbial growth is important .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Disilver oxygen(2-), also known as silver oxide, primarily targets microbial cells . It is used as a potent antibacterial agent . The most critical physico-chemical parameters that affect the antimicrobial potential of silver oxide include size, shape, surface charge, concentration, and colloidal state .

Mode of Action

Silver oxide exhibits its antimicrobial potential through multifaceted mechanisms . These include:

- Adhesion to microbial cells

- Penetration inside the cells

- Generation of reactive oxygen species (ROS) and free radicals

- Modulation of microbial signal transduction pathways

Biochemical Pathways

The biochemical pathways affected by silver oxide are primarily related to its antimicrobial action. The generation of ROS and free radicals can lead to oxidative stress in microbial cells, disrupting their normal function . Additionally, the modulation of microbial signal transduction pathways can interfere with the normal biochemical processes within these cells .

Pharmacokinetics

It’s important to note that the bioavailability and effectiveness of silver oxide as an antimicrobial agent can be influenced by its physico-chemical properties, such as size, shape, and surface charge .

Result of Action

The primary result of silver oxide’s action is the inhibition of microbial growth . By adhering to microbial cells, penetrating inside them, generating ROS and free radicals, and modulating their signal transduction pathways, silver oxide can disrupt the normal functioning of these cells and inhibit their growth .

Action Environment

The action, efficacy, and stability of silver oxide can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the stability of silver oxide . Additionally, factors such as temperature and pH can influence the antimicrobial action of silver oxide . It’s also worth noting that silver oxide can absorb carbon dioxide from the air , which could potentially influence its action and stability.

properties

IUPAC Name |

disilver;oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.O/q2*+1;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVLTYZPCACLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | silver(I) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Silver oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.736 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999), Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Silver oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

7.14 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Silver Oxide | |

CAS RN |

20667-12-3, 11113-88-5 | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disilver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897WUN6G6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)